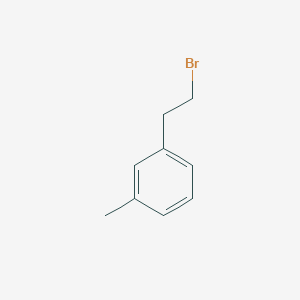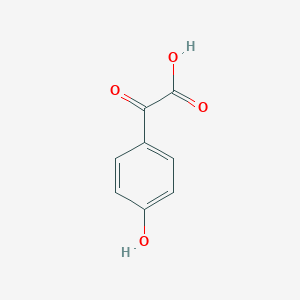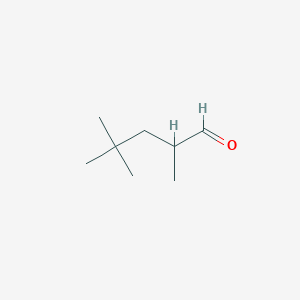
2,4,4-Trimethylpentanal
Übersicht
Beschreibung
2,4,4-Trimethylpentanal is a chemical compound with the CAS Number: 17414-46-9 . Its molecular formula is C8H16O and has a molecular weight of 128.21 .
Molecular Structure Analysis
The molecular structure of 2,4,4-Trimethylpentanal consists of 8 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The structure is characterized by three freely rotating bonds .Physical And Chemical Properties Analysis
2,4,4-Trimethylpentanal has a density of 0.8±0.1 g/cm3, a boiling point of 154.5±9.0 °C at 760 mmHg, and a vapor pressure of 3.2±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 39.1±3.0 kJ/mol and a flash point of 37.2±7.8 °C . The compound has a molar refractivity of 39.2±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Metabolic Studies and Nephrotoxicity
- Metabolite Identification in Rats: The compound has been studied for its metabolism in male rats, with findings indicating several principal urinary metabolites related to nephrotoxicity (Olson et al., 1985).
- Nephrotoxicity Mechanisms: Investigations into the nephrotoxic effects of related hydrocarbons in male rats, focusing on metabolic disposition and the specific binding to renal protein fractions, highlight its impact on kidney health (Charbonneau et al., 1987), (Lock et al., 1987).
Chemical Processes and Properties
- Cross-Sections for Positron Impact: The compound's applications in radiation physics and medical imaging techniques are noted, particularly in the context of charged-particle interactions (Chiari et al., 2014).
- Density and Phase Equilibrium Studies: Studies on physical properties like liquid density and phase equilibrium in systems containing the compound provide insights into its potential use in gasoline to increase octane number and reduce emissions (Mardani et al., 2015).
Polymerization and Binding Studies
- Initiation and Propagation in Polymerizations: Research on the initiation and propagation of isobutylene polymerization with the compound offers insights into its role in the formation of tertiary carbocations in cationic polymerization processes (Michel et al., 2000).
- Binding Characteristics with Alpha 2u-Globulin: The binding affinity of the compound's metabolites to alpha 2u-globulin in male rat kidneys has been studied, revealing implications for nephrotoxicity (Borghoff et al., 1991).
Oxidation and Kinetic Studies
- Oxidation Processes: Investigations into the oxidation of olefins, including the compound, have been conducted to understand its chemical transformations (Byers & Hickinbottom, 1947).
- Kinetics of Isooctenes Hydrogenation: The kinetics of hydrogenation of isooctenes, including variants of the compound, to isooctane on different catalysts have been analyzed (Lylykangas et al., 2003), (Lylykangas et al., 2004).
Environmental and Industrial Applications
- Exergy Analysis in Pharmaceutical Industry: The compound has been part of studies focusing on resource management and separation processes in pharmaceutical production, highlighting its relevance in industry efficiency (Dewulf et al., 2007).
- Alkylation Using Composite Ionic Liquid Catalysts: Research into the alkylation of isobutene with 2-butene using composite ionic liquid catalysts, which includes the compound, provides insights into improving alkylate quality in industrial processes (Liu et al., 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,4,4-trimethylpentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7(6-9)5-8(2,3)4/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLOOIXLBYOPHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80542635 | |
| Record name | 2,4,4-Trimethylpentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,4-Trimethylpentanal | |
CAS RN |
17414-46-9 | |
| Record name | 2,4,4-Trimethylpentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



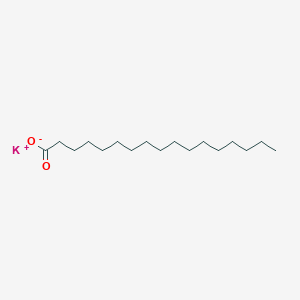

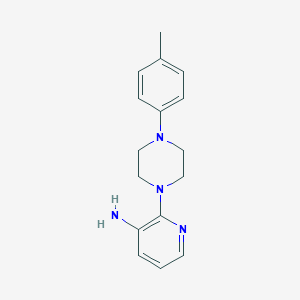
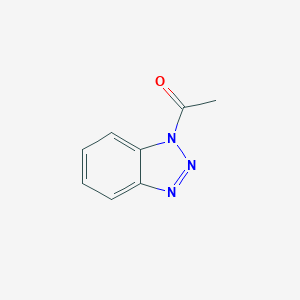



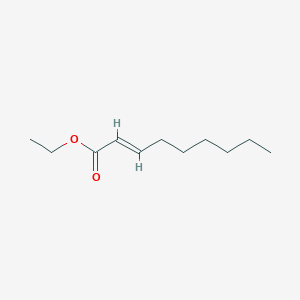
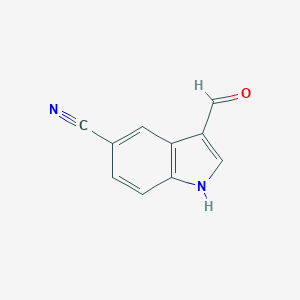
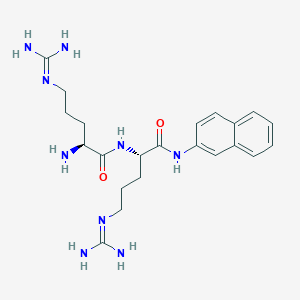
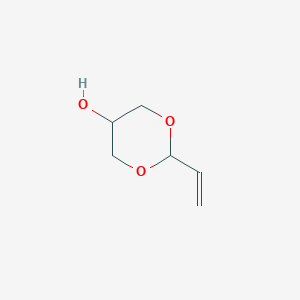
![9-Oxabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B103110.png)
